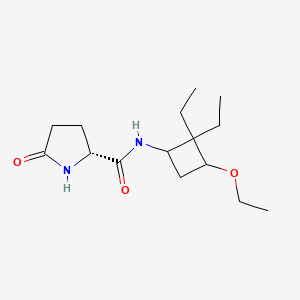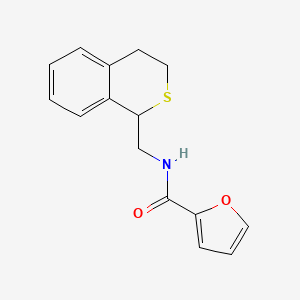
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)furan-2-carboxamide, also known as Isothiocarbamate (ITC), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ITC is a small molecule that can be synthesized through various methods and has been shown to have a wide range of biological effects. In
Wirkmechanismus
ITC has been shown to have a variety of mechanisms of action, depending on the biological system being studied. In cancer cells, ITC has been shown to induce apoptosis by activating caspase enzymes. It has also been shown to inhibit the activity of histone deacetylases, leading to the inhibition of cancer cell growth. In bacteria, ITC has been shown to inhibit the activity of enzymes involved in cell wall synthesis, leading to bacterial cell death. In addition, ITC has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ITC has been shown to have a variety of biochemical and physiological effects, depending on the biological system being studied. In cancer cells, ITC has been shown to induce apoptosis and inhibit cancer cell growth. In bacteria, ITC has been shown to inhibit cell wall synthesis and lead to bacterial cell death. In addition, ITC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
ITC has several advantages for lab experiments, including its small molecular size, ease of synthesis, and potential therapeutic properties. However, there are also limitations to using ITC in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on ITC, including its potential use as a therapeutic agent for cancer, bacterial infections, and inflammatory diseases. Further research is needed to fully understand its mechanisms of action and to determine its potential toxicity. In addition, research on the synthesis of ITC and its derivatives may lead to the development of new compounds with enhanced therapeutic properties.
Synthesemethoden
ITC can be synthesized through various methods, including the reaction of furan-2-carboxylic acid with thiosemicarbazide, followed by cyclization with formaldehyde. Another method involves the reaction of 2-furoyl chloride with thiosemicarbazide, followed by cyclization with sodium hydroxide. These methods result in the formation of ITC as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
ITC has been shown to have potential therapeutic properties in various scientific research studies. It has been studied for its anticancer, antibacterial, antifungal, and anti-inflammatory properties. ITC has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, ITC has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-15(13-6-3-8-18-13)16-10-14-12-5-2-1-4-11(12)7-9-19-14/h1-6,8,14H,7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOBYAQVAWUZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(C2=CC=CC=C21)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)
![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)
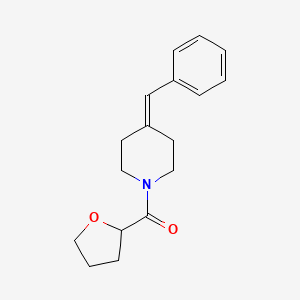
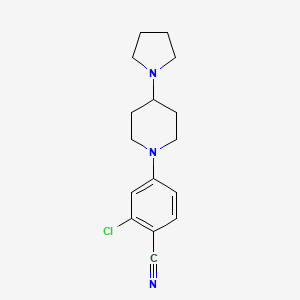
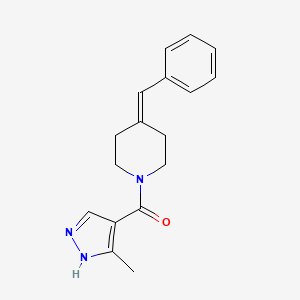



![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
